N-Isopropyl-1-imidazolecarboxamide can be synthesized through various methods, often involving the reaction of imidazole derivatives with isopropyl groups. This compound falls under the category of carboxamides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N). The imidazole ring contributes to its unique properties and potential applications in pharmaceuticals and biochemistry.
The synthesis of N-Isopropyl-1-imidazolecarboxamide typically involves several steps:
The total synthetic yield can reach approximately 58.81%, which indicates a relatively efficient process compared to traditional methods that yield around 32% .
The molecular formula for N-Isopropyl-1-imidazolecarboxamide is CHNO. The compound features an imidazole ring, which consists of two nitrogen atoms within a five-membered ring structure. The carbonyl group (C=O) is attached to one of the nitrogen atoms, forming the carboxamide functional group.
Key structural data includes:
N-Isopropyl-1-imidazolecarboxamide participates in various chemical reactions typical for imidazole derivatives:
While specific mechanisms of action for N-Isopropyl-1-imidazolecarboxamide are not extensively documented in the available literature, compounds with similar structures often exhibit biological activities through interactions with enzymes or receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways.
N-Isopropyl-1-imidazolecarboxamide has potential applications in various fields:
N-Isopropyl-1-imidazolecarboxamide emerged as a structurally simplified analog of imidazole-based bioactive molecules synthesized during antibiotic development efforts in the late 20th century. Early synthetic routes exploited Paal-Knorr methodology, where 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride reacted with 1,4-diones under acidic conditions to yield pyrrole-imidazole hybrids exhibiting modest antibacterial activity against Staphylococcus aureus (MIC 20–40 µM) and Escherichia coli (MIC 40–70 µM) [1]. Concurrently, alternative pathways utilized carbohydrazide intermediates; 1-methyl-4-nitroimidazole-2-carbohydrazide served as a versatile precursor for condensations with aryl isothiocyanates or aldehydes, generating thiosemicarbazide or hydrazone derivatives with yields exceeding 80% [4]. These derivatives demonstrated the critical influence of nitro-group positioning and N-alkylation on bioactivity, establishing foundational structure-activity relationship (SAR) principles.
Table 1: Early Synthetic Approaches to Imidazolecarboxamide Derivatives
Synthetic Method | Key Reagents/Intermediates | Target Derivatives | Typical Yields |
---|---|---|---|
Paal-Knorr Condensation | 1,4-Diones + Imidazole-ethylamine | Pyrrole-imidazole hybrids | 63–83% [1] |
Carboxylic Acid Activation | 1-Methyl-4-nitroimidazole-2-carboxylic acid | Acylhydrazides | 75–90% [4] |
Isothiocyanate Coupling | Aryl-NCS + Imidazole carbohydrazide | Thiosemicarbazides | 81–90% [4] |
Aldehyde Condensation | Substituted benzaldehydes + Carbohydrazide | Hydrazide-hydrazones | 32–88% [4] |
Pharmacological screening during this period revealed that while early hybrids lacked potency comparable to cephalosporins (e.g., ceftriaxone MIC 0.1–4 µM), their activity against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) highlighted the pharmacophore’s potential. Crucially, molecular hybridization strategies—exemplified by fusing nitroimidazole motifs with benzofuranone scaffolds—yielded compounds with enhanced Gram-positive activity, underscoring the imidazolecarboxamide core’s role as a bacterial membrane perturbation agent [1].
The imidazolecarboxamide scaffold serves as a strategic linchpin between classical DNA-damaging agents and modern precision therapeutics. As a metabolic precursor to alkylating species, it shares structural homology with dacarbazine—an FDA-approved imidazole carboxamide prodrug used in Hodgkin’s lymphoma and metastatic melanoma. Dacarbazine undergoes hepatic demethylation to MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), which decomposes into diazomethane, a potent DNA methylator causing guanine O⁶ and N⁷ adducts [5]. N-Isopropyl-1-imidazolecarboxamide’s isopropyl substituent enhances lipophilicity compared to dacarbazine’s methyl group, potentially improving blood-brain barrier penetration for CNS tumor applications.
Recent innovations exploit its heterocyclic architecture for targeted protein modulation. The carboxamide moiety enables hydrogen-bonding interactions with kinases and GPCRs, while the N-isopropyl group induces steric constraints favoring selective binding. For instance, 1,2-diaryl imidazole carboxamides function as cholecystokinin-1 receptor (CCK1R) agonists—exemplified by compound 44, which reduced food intake in lean mice via appetite regulation pathways [8]. Similarly, hybridizing the core with benzothiazole yielded norovirus inhibitors (e.g., compound 4b, EC₅₀ 0.53 µM) through viral replication complex disruption [7]. SAR analyses confirm that halogenation (e.g., 3,5-dibromothiophene) and electron-withdrawing groups (e.g., 4,6-difluorobenzothiazole) amplify bioactivity by optimizing target affinity and metabolic stability [7] [4].
N-Isopropyl-1-imidazolecarboxamide occupies a privileged niche in skeletal diversity-oriented libraries due to its bifunctional reactivity (amide nitrogen + N¹-imidazole) and three-dimensional stereoelectronic profiles. The MedChemExpress Heterocyclic Compound Library (HY-L138) incorporates 6,218 heterocyclic molecules, 12% of which contain imidazolecarboxamide variants screened against oncology, virology, and neurology targets [9]. Its prevalence stems from the core’s compatibility with solid-phase combinatorial synthesis, enabling efficient bis-heterocyclic coupling. For example, resin-bound benzimidazoles with aminoalkyl spacers undergo cyclative cleavage with α-halo ketones to yield thiazolo-benzimidazole conjugates—expanding scaffold complexity in a single step [10].
Table 2: Heterocyclic Combinations Enabled by Imidazolecarboxamide Scaffolds in Drug Discovery
Heterocycle Pair | Spacer | Therapeutic Target | Key Structural Features |
---|---|---|---|
Imidazole-Thiazole | Ethylenediamine | Norovirus NS7 protease | 3,5-Dibromothiophene-4,6-difluoro [7] |
Imidazole-Benzimidazole | Piperazine | Cyclin-dependent kinases | 2-Aminothiazole-isoquinoline [10] |
Imidazole-Triazole | Propargyl | Antiviral (HCV/HIV) | Click chemistry-derived 1,2,3-triazole [6] |
Imidazole-Quinoline | Carboxamide | Topoisomerase II | Fluoroquinolone mimics [6] |
High-throughput screening (HTS) campaigns increasingly prioritize such bis-heterocyclic architectures; among 2007’s top 100 drugs, 12 contained linked heterocycles—a fourfold increase since 2004 [10]. The imidazolecarboxamide unit features prominently in viral entry inhibitors (e.g., NS5A-targeting daclatasvir derivatives) and anticancer kinase modulators due to its balanced log P (1.5–2.5) and hydrogen-bond acceptor/donor counts ideal for target engagement. Machine learning analyses of library performance metrics confirm that imidazolecarboxamide-containing compounds exhibit 3.2-fold higher hit rates in phenotypic screens compared to monocyclic heterocycles, validating their utility as molecular complexity enhancers [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1